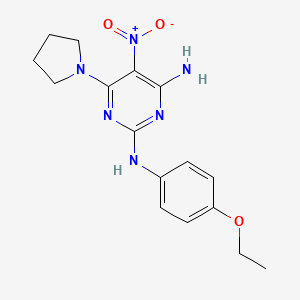
N~2~-(4-ethoxyphenyl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(4-ETHOXYPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an ethoxyphenyl group, a nitro group, and a pyrrolidinyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ETHOXYPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Substitution with Ethoxyphenyl and Pyrrolidinyl Groups: The ethoxyphenyl and pyrrolidinyl groups are introduced through nucleophilic substitution reactions, often using appropriate halogenated precursors and strong bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N2-(4-ETHOXYPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, using oxidizing agents like potassium permanganate.
Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Halogenated precursors, strong bases like sodium hydride (NaH).
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Oxidation: Formation of oxidized pyrrolidinyl derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N2-(4-ETHOXYPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-(4-ETHOXYPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with different substituents.
5-Nitro-2,4-diaminopyrimidine: Similar structure but lacks the ethoxyphenyl and pyrrolidinyl groups.
6-(Pyrrolidin-1-yl)pyrimidine-2,4-diamine: Similar structure but lacks the nitro and ethoxyphenyl groups.
Uniqueness
N2-(4-ETHOXYPHENYL)-5-NITRO-6-(PYRROLIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the ethoxyphenyl group enhances its lipophilicity, while the nitro group contributes to its reactivity. The pyrrolidinyl group adds to its structural complexity and potential biological activity.
Properties
Molecular Formula |
C16H20N6O3 |
|---|---|
Molecular Weight |
344.37 g/mol |
IUPAC Name |
2-N-(4-ethoxyphenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H20N6O3/c1-2-25-12-7-5-11(6-8-12)18-16-19-14(17)13(22(23)24)15(20-16)21-9-3-4-10-21/h5-8H,2-4,9-10H2,1H3,(H3,17,18,19,20) |
InChI Key |
IKAGEVDCGFGKFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N3CCCC3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















